molecular formula C22H27NO3S B8283507 1-(4-Phenyl-1-tosylpiperidin-4-yl)butan-1-one

1-(4-Phenyl-1-tosylpiperidin-4-yl)butan-1-one

Cat. No. B8283507
M. Wt: 385.5 g/mol
InChI Key: JANWSNANXQNOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877968B2

Procedure details

88 mL (176 mmol) of n-propylmagnesium chloride are added to a solution of 30 g (88 mmol) of 4-phenyl-1-(toluene-4-sulfonyl)piperidine-4-carbonitrile in 500 mL of toluene. The reaction mixture is stirred for 6 hours at 65-70° C. and then overnight at room temperature. The reaction is stopped by adding 100 mL of tetrahydrofuran, and is then hydrolysed with 1N hydrochloric acid solution and extracted with ethyl acetate. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then taken up in diethyl ether and filtered off. 1.38 g of starting material are recovered. The filtrate is concentrated to dryness and then chromatographed on silica gel (eluent: 80/20 heptane/ethyl acetate). 17.8 g of 1-[4-phenyl-1-(toluene-4-sulfonyl)piperidin-4-yl]-butan-1-one in the form of a white powder are obtained in a yield of 50%.
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH2:2][CH3:3].[C:6]1([C:12]2([C:28]#N)[CH2:17][CH2:16][N:15]([S:18]([C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=3)(=[O:20])=[O:19])[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[O:30]1CCCC1>C1(C)C=CC=CC=1>[C:6]1([C:12]2([C:28](=[O:30])[CH2:1][CH2:2][CH3:3])[CH2:17][CH2:16][N:15]([S:18]([C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[CH:23][CH:22]=3)(=[O:20])=[O:19])[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
88 mL
Type
reactant
Smiles
C(CC)[Mg]Cl
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 6 hours at 65-70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
hydrolysed with 1N hydrochloric acid solution and extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
1.38 g of starting material are recovered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (eluent: 80/20 heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.